molecular formula C9H9BrN4 B2611378 5-(4-bromophenyl)-N-methyl-4H-1,2,4-triazol-3-amine CAS No. 1909327-56-5

5-(4-bromophenyl)-N-methyl-4H-1,2,4-triazol-3-amine

Cat. No. B2611378
CAS RN: 1909327-56-5
M. Wt: 253.103
InChI Key: GWQWPZWYJWFRMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-(4-bromophenyl)-N-methyl-4H-1,2,4-triazol-3-amine” is a complex organic molecule that contains several functional groups. It has a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also has a bromophenyl group attached to the 5-position of the triazole ring, and a methylamine group attached to the nitrogen atom of the triazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromophenyl group could introduce some degree of polarity to the molecule, and the nitrogen atoms in the triazole ring could participate in hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The bromine atom in the bromophenyl group could potentially be replaced in a substitution reaction. The nitrogen atoms in the triazole ring and the methylamine group could act as nucleophiles in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromophenyl group could increase its molecular weight and potentially its boiling and melting points .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Triazole derivatives, including compounds structurally related to "5-(4-bromophenyl)-N-methyl-4H-1,2,4-triazol-3-amine," have been synthesized and evaluated for their antimicrobial activities. Research has demonstrated that these compounds exhibit significant antibacterial and antifungal properties. The synthesis processes often involve reactions of ester ethoxycarbonylhydrazones with primary amines, leading to various triazole derivatives that possess good to moderate activities against microorganisms (Bektaş et al., 2007). Similarly, another study focused on the synthesis of triazol derivatives integrated with thiophene and evaluated their antimicrobial activities, providing insights into the potential pharmaceutical applications of these compounds (Kaneria et al., 2016).

Antileishmanial Activity

The antileishmanial activities of triazole derivatives have also been a subject of study. Specific compounds have been theoretically studied using the Density Functional Theory (DFT) method, and their structures and spectroscopic parameters determined. Significant findings include the identification of compounds with remarkable antileishmanial activity, highlighting the potential of triazole derivatives in treating parasitic infections (Süleymanoğlu et al., 2017).

Synthesis and Characterization for Potential Inhibitors

Research on triazole derivatives has extended to the synthesis and characterization of compounds for potential use as inhibitors in biochemical processes. Studies have shown that certain triazole compounds exhibit inhibitory activities against enzymes such as 15-lipoxygenase, indicating their potential in drug development for diseases where enzyme inhibition is beneficial (Asghari et al., 2016).

Future Directions

The study of new triazole derivatives is an active area of research, given their potential biological activity. Future research could involve synthesizing this compound and testing its biological activity, as well as exploring its potential uses in medicine or other fields .

properties

IUPAC Name

5-(4-bromophenyl)-N-methyl-1H-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN4/c1-11-9-12-8(13-14-9)6-2-4-7(10)5-3-6/h2-5H,1H3,(H2,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWQWPZWYJWFRMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NNC(=N1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.